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molecular formula C12H8BrClO B3278945 1-bromo-3-(4-chlorophenoxy)benzene CAS No. 6842-61-1

1-bromo-3-(4-chlorophenoxy)benzene

Cat. No. B3278945
M. Wt: 283.55 g/mol
InChI Key: SCRYDQQUKDZQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05616718

Procedure details

Under a nitrogen atmosphere, a solution of 13.6 grams (0.106 mole) of 4-chlorophenol in 50 mL of diglyme was stirred, and 24.1 mL (0.106 mole) of methanolic 25% sodium methoxide was added dropwise. Upon completion of addition, the reaction mixture was heated to about 165° C. to remove methanol. After the methanol was removed, the heating was ceased, and 25.0 grams (0.106 mole) of 1,3-dibromobenzene and 1.3 grams of cuprous bromide were added. Upon completion of the additions, the reaction mixture was heated to reflux where it was stirred for about 21 hours. The reaction mixture was then cooled and filtered. The filter cake was washed with diethyl ether, and the wash was combined with the filtrate. The combination was extracted with two 20 mL portions of aqueous 20% sodium hydroxide and then with two 75 mL portions of an aqueous solution saturated with sodium chloride. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residual oil. The oil was distilled under vacuum, yielding about 9.0 grams of 3-(4-chlorophenoxy)phenyl bromide, bp 110° C./0.5 mm Hg. The NMR spectrum was consistent with the proposed structure.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous bromide
Quantity
1.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C[O-].[Na+].[Br:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15](Br)[CH:14]=1>COCCOCCOC>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:15]2[CH:14]=[C:13]([Br:12])[CH:18]=[CH:17][CH:16]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
50 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)Br
Name
cuprous bromide
Quantity
1.3 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Stirring
Type
CUSTOM
Details
was stirred for about 21 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
CUSTOM
Type
CUSTOM
Details
to remove methanol
CUSTOM
Type
CUSTOM
Details
After the methanol was removed
TEMPERATURE
Type
TEMPERATURE
Details
Upon completion of the additions, the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux where it
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The combination was extracted with two 20 mL portions of aqueous 20% sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to a residual oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled under vacuum

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
ClC1=CC=C(OC=2C=C(C=CC2)Br)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: CALCULATEDPERCENTYIELD 29.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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